Dopamine-d4 hydrochloride
Description
Significance of Deuterated Analogs in Contemporary Biomedical Investigations
The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), is a subtle structural modification that can have a profound impact on a molecule's metabolic fate. nih.gov This process, known as deuteration, is increasingly leveraged in biomedical investigations to enhance the properties of molecules. nih.gov The foundational principle behind this utility is the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov
This increased bond strength means that chemical reactions involving the breaking of a C-D bond require more energy and thus can proceed at a significantly slower rate. nih.gov Since many drug metabolism pathways, particularly Phase 1 oxidation reactions, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at these metabolic "soft spots" can decrease the rate of metabolism. nih.govnih.gov
This alteration of metabolic rate can lead to several advantageous changes in a compound's pharmacokinetic profile:
Longer Half-Life: By slowing metabolism, the deuterated analog remains in the system for a longer period. selvita.com
Reduced Dosing Frequency: A longer half-life can potentially translate to less frequent administration in therapeutic contexts. selvita.comresearchgate.net
The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine in 2017, a treatment for chorea associated with Huntington's disease. nih.govresearchgate.net This deuterated version of tetrabenazine (B1681281) demonstrated a superior pharmacokinetic profile, allowing for a significant reduction in the required dose and dosing frequency compared to its non-deuterated counterpart. nih.gov This success has paved the way for the development of other deuterated compounds, highlighting the significant potential of this strategy in drug discovery and biomedical research. nih.govresearchgate.net
Rationale for Isotopic Labeling in Advanced Neurochemical Studies
Isotopic labeling is a powerful technique used to track the journey of a molecule through a complex biological system, such as a chemical reaction or a metabolic pathway. wikipedia.org By replacing one or more atoms in a molecule with a specific isotope, scientists can "label" or "tag" the compound. wikipedia.org These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished and detected using specialized analytical methods. nih.gov
In advanced neurochemical studies, stable (non-radioactive) isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are particularly valuable. wikipedia.orgnih.gov The use of stable isotopes avoids the potential hazards associated with radioactive isotopes, making them suitable for a wider range of in vivo studies. nih.gov
The primary analytical techniques used to detect stable isotope-labeled molecules are:
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. Since deuterium adds a neutron, a deuterated molecule has a higher mass than its unlabeled version, allowing MS to distinguish and quantify both forms precisely. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method detects atoms with different magnetic properties. The nucleus of deuterium has a different gyromagnetic ratio than hydrogen, enabling NMR to identify the location of the label within the molecule's structure. wikipedia.org
In neurochemistry, these methods are applied to:
Trace Metabolic Pathways: Researchers can follow the conversion of a labeled precursor into various metabolites, providing clear evidence of metabolic pathways in the brain. nih.gov
Measure Protein and Neurotransmitter Turnover: Stable Isotope Labeling Kinetics (SILK) is an observational method used to measure the synthesis and clearance rates of proteins and other molecules in the central nervous system. nih.govmedrxiv.org
Serve as Internal Standards: This is a key application for Dopamine-d4 hydrochloride. caymanchem.com When measuring the concentration of an endogenous compound (the analyte, e.g., dopamine) in a complex biological sample, a known amount of its isotopically labeled version (the internal standard, e.g., this compound) is added. The standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer due to its higher mass. By comparing the signal of the analyte to the signal of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss during processing. caymanchem.com
Chemical and Physical Properties of this compound
The following table summarizes key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 203633-19-6 | caymanchem.comscbt.comlgcstandards.com |
| Molecular Formula | C₈H₇D₄NO₂ • HCl | caymanchem.com |
| Alternate Formula | C₈H₈D₄ClNO₂ | scbt.com |
| Formula Weight | 193.66 g/mol | scbt.comlgcstandards.com |
| Synonyms | DA-d4, 3-hydroxy Tyramine-d4, 4-(2-Aminoethyl-d4)-1,2-benzenediol Hydrochloride | caymanchem.comscbt.com |
| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |
| Formulation | A solid | caymanchem.com |
| Unlabeled CAS | 62-31-7 (Dopamine Hydrochloride) | lgcstandards.com |
Detailed Research Findings
The primary and most well-documented application of this compound in academic research is its use as an internal standard for the quantification of dopamine (B1211576). caymanchem.com Studies involving neurodegenerative conditions like Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, rely on the accurate measurement of dopamine levels in various biological matrices. caymanchem.com The use of a stable isotope-labeled standard like this compound is essential for achieving the necessary precision in these analyses, which are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Beyond its role as a quantitative tool, deuterated dopamine has also been employed in more fundamental materials science research. In one study, researchers used dopamine deuterated at the ring positions (D₃-DA) to investigate the complex structure of polydopamine (PDA). rsc.org By comparing the solid-state NMR spectra of PDA made from deuterated and non-deuterated dopamine, the scientists were able to gain new insights into the monomer coupling and aggregation scheme of this widely used biopolymer. rsc.org This demonstrates the utility of isotopic labeling in elucidating complex molecular structures.
Furthermore, the principles of deuteration seen with dopamine are being applied to develop novel imaging agents for the dopamine transporter (DAT), a protein critical for regulating dopamine levels and implicated in Parkinson's disease. nih.gov While not Dopamine-d4 itself, studies on deuterated tropane (B1204802) analogs, which bind to DAT, have shown that deuteration can enhance in vivo stability and improve the target-to-background ratio for PET and SPECT imaging, potentially leading to better diagnostic tools for DAT-related disorders. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661942 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203633-19-6 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203633-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Labeling Methodologies for Dopamine D4 Hydrochloride
Advanced Synthetic Pathways for Deuterated Dopamine (B1211576) Analogs
The synthesis of deuterated dopamine analogs, including dopamine-d4, can be achieved through various chemical and enzymatic routes. These methods often involve multi-step processes to ensure the precise placement of deuterium (B1214612) atoms.
One common approach involves the use of deuterated starting materials in a conventional chemical synthesis pathway. For instance, the synthesis can start from a protected catechol derivative which then undergoes a series of reactions to build the ethylamine (B1201723) side chain using deuterated reagents.
Enzymatic synthesis offers a high degree of stereospecificity. For example, isotopomers of dopamine labeled with deuterium or tritium (B154650) have been synthesized via the enzymatic decarboxylation of L-DOPA using the enzyme tyrosine decarboxylase from Streptococcus faecalis. researchgate.net Another combined enzymatic and chemical strategy involves the preparation of a labeled 3,4-dimethoxybenzyl aldehyde, which is then converted into labeled dopamine through a series of chemical reactions. akjournals.com However, these combined methods can be complex and time-consuming. akjournals.com
Solid-phase synthesis has also been explored for preparing deuterium-labeled dopamine. researchgate.net This method can yield compounds with a high molar radioactivity. researchgate.net However, challenges such as deamination of the dopamine molecule at elevated temperatures can lead to lower yields of the desired labeled product. researchgate.net
Deuterium Incorporation Techniques and Positional Specificity in Chemical Synthesis
The precise incorporation of deuterium at specific positions within the dopamine molecule is critical for its use as an internal standard. Various techniques are employed to achieve this positional specificity.
Use of Deuterated Reagents: A more direct method for ensuring positional specificity is the use of deuterated reagents during the synthesis. For dopamine-d4, where the deuterium atoms are on the ethylamine side chain, this would involve using deuterated building blocks for that portion of the molecule.
Enzymatic Methods: As mentioned previously, enzymes can provide exceptional positional and stereochemical control. The use of tyrosine decarboxylase for the decarboxylation of L-DOPA in a deuterated medium is a prime example of achieving specific labeling. researchgate.net
The choice of method depends on the desired labeling pattern and the required isotopic purity. For dopamine-d4, where the deuterium atoms are specifically located at the 1,1,2,2 positions of the ethylamine side chain, a synthetic route utilizing appropriately deuterated precursors is the most common and reliable approach. caymanchem.comsigmaaldrich.com
Assessment of Radiochemical Purity and Isotopic Enrichment for Research Applications
Ensuring the high purity and isotopic enrichment of dopamine-d4 hydrochloride is paramount for its application in quantitative research. rsc.org Several analytical techniques are employed to verify these critical parameters.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method used to assess the chemical and radiochemical purity of the final product. lgcstandards.comnih.gov It separates the labeled compound from any unreacted starting materials or byproducts. Purity levels of over 95% are often reported for commercially available this compound. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the structural integrity and the precise location of the deuterium atoms within the molecule. rsc.org ¹H NMR spectra can show the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium. akjournals.com For instance, in the ¹H NMR spectrum of dopamine labeled in the side chain, the signals corresponding to the α- and β-protons would be altered or absent. akjournals.com
Analytical Methodologies Employing Dopamine D4 Hydrochloride
Mass Spectrometric Quantification of Dopamine (B1211576) and its Metabolites
The unique property of Dopamine-d4 hydrochloride, with deuterium (B1214612) atoms incorporated into its structure, allows it to be distinguished from naturally occurring dopamine by mass spectrometry. smolecule.com This distinction is fundamental for accurate quantification in biological matrices. smolecule.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
This compound is widely used as an internal standard in LC-MS/MS methods for the quantification of dopamine. glpbio.comcaymanchem.comszabo-scandic.comcerilliant.comvincibiochem.it This technique offers high sensitivity and selectivity for analyzing neurotransmitters in various biological samples. nih.gov In a typical LC-MS/MS workflow, this compound is added to the sample at a known concentration before sample preparation. nih.gov The analyte (dopamine) and the internal standard (this compound) are co-eluted from the HPLC column and subsequently ionized and detected by the mass spectrometer. nih.gov
A study focused on developing a sensitive LC-MS/MS method for dopamine in Caenorhabditis elegans utilized this compound as an internal standard. nih.gov The method employed specific mass transitions for quantification: m/z 154.1 > 137.0 for dopamine and m/z 158.1 > 141.0 for Dopamine-d4. nih.gov This isotope-dilution approach allows for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov Another study developed a rapid LC-MS/MS method for urinary dopamine, also using Dopamine-d4 as an internal standard. turkjps.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Similar to its role in LC-MS/MS, this compound is also employed as an internal standard in GC-MS analysis of dopamine. glpbio.comcaymanchem.comszabo-scandic.com GC-MS is another powerful technique for separating and quantifying volatile and thermally stable compounds. sigmaaldrich.com The use of a deuterated internal standard like this compound is crucial for achieving accurate and reproducible results in GC-MS quantification. caymanchem.comszabo-scandic.com
Internal Standard Implementation and Optimization for Quantitative Analysis
The primary role of this compound in quantitative analysis is to serve as an internal standard. smolecule.comglpbio.comcaymanchem.comszabo-scandic.comsapphire-usa.com An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass, which is precisely the case for this compound relative to dopamine. nih.gov This similarity ensures that the internal standard behaves comparably to the analyte during extraction, derivatization (if any), and ionization, thus compensating for any sample loss or variability. nih.gov
For optimal results, the concentration of the internal standard should be carefully chosen to be within the linear range of the assay and comparable to the expected concentration of the analyte in the samples. turkjps.org In a quantitative mass spectrometry imaging (q-MSI) study, a this compound solution was prepared at a concentration of 1 µg/mL to serve as the internal standard for dopamine analysis in mouse brain tissue. semanticscholar.orgnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Dopamine | 154.1 | 137.0 | nih.gov |
| Dopamine-d4 | 158.1 | 141.0 | nih.gov |
Mitigation of Matrix Effects in Complex Biological Samples
Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. sci-hub.se The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. sci-hub.se Because Dopamine-d4 has nearly identical physicochemical properties to dopamine, it experiences similar matrix effects. sci-hub.se By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. nih.gov
Complementary Chromatographic Separation Techniques
Beyond its primary use in mass spectrometry, the principles of using a stable-labeled internal standard are rooted in chromatographic theory.
Validation of Analytical Methods in Research Contexts
The validation of an analytical method is a critical process in scientific research, ensuring that the measurements are reliable, reproducible, and fit for their intended purpose. When quantifying endogenous compounds like dopamine, the use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy, particularly in mass spectrometry-based methods. caymanchem.com This internal standard, which is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms, is added to samples at a known concentration. caymanchem.com It co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction losses and ionization suppression or enhancement. mdpi.com By normalizing the signal of the target analyte to the signal of the internal standard, quantification becomes significantly more accurate and precise. nih.gov The validation process for such methods involves rigorous testing of several key parameters as mandated by regulatory guidelines from bodies like the Food and Drug Administration (FDA). turkjps.orgnih.gov
Linearity and Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. medigraphic.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. lenus.ie To determine linearity, a series of calibration standards are prepared by spiking a blank matrix (e.g., artificial urine, plasma, or worm homogenate) with known concentrations of the analyte and a fixed concentration of the internal standard, this compound. nih.govturkjps.org The peak area ratios of the analyte to the internal standard are then plotted against the analyte concentrations, and a linear regression analysis is performed. researchgate.net
The acceptance criterion for linearity is typically a high correlation coefficient (r) or coefficient of determination (r²), usually greater than 0.99. nih.govdergipark.org.tr This demonstrates a strong linear relationship between the instrumental response and the concentration of the analyte. Research studies employing this compound as an internal standard for dopamine quantification consistently report excellent linearity across various biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for dopamine in rat brain dialysates showed linearity over a wide range of 0.01 to 100 ng/mL with an r² > 0.999. nih.gov Similarly, a method for analyzing dopamine in C. elegans homogenates was linear from 0 to 500 nM, also with an r² > 0.999. nih.gov Another study quantifying dopamine in human plasma reported linearity in the range of 20–400 ng/mL (r > 0.99). nih.gov
Table 1: Examples of Linearity and Range in Dopamine Quantification Using this compound
| Biological Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Reference |
| C. elegans Homogenate | LC-MS/MS | 0–500 nM | > 0.999 | nih.gov |
| Rat Brain Dialysate | LC-MS/MS | 0.01–100 ng/mL | > 0.999 | nih.gov |
| Human Urine | LC-MS/MS | 20–2000 ng/mL | ≥ 0.998 | turkjps.org |
| Human Plasma | HILIC-MS/MS | 20–400 ng/mL | > 0.99 | nih.gov |
| Injectable Solutions | HPLC-UV | 20–100 µg/mL | 0.9998 | dergipark.org.tr |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. uc.pt It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). uc.pt Accuracy is the closeness of the mean test results obtained by the method to the true value (nominal concentration). uc.pt It is expressed as the percentage of the nominal value or relative error (%RE). uc.pt
These parameters are evaluated at different levels:
Intra-day (or within-run) precision and accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the same day. turkjps.orgnih.gov
Inter-day (or between-run) precision and accuracy: Assessed by analyzing the QC samples on different days to determine the method's reproducibility over time. turkjps.orgnih.gov
For bioanalytical methods, the acceptance criteria are generally a %CV and %RE within ±15% for all QC levels, except for the lower limit of quantification (LLOQ), where it should not exceed ±20%. nih.govuc.pt Studies using this compound consistently meet these criteria. For example, in the quantification of dopamine in human urine, the maximum intra-day and inter-day precision (%RSD) were 5.87% and 2.81%, respectively, with accuracy (%CV) values between 7.57% and 10.55%. nih.gov In another study analyzing dopamine in plasma, the inter- and intra-assay precision was ≤13.99%, and accuracy was within ±13.44% of the nominal concentration. nih.gov
Table 2: Precision and Accuracy Data for Dopamine Quantification Using this compound
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Rat Brain Dialysate | 0.05 (LLOQ) | 12.3 | 11.2 | -1.5 | 4.8 | nih.gov |
| 0.5 | 6.8 | 7.9 | 2.1 | 5.3 | nih.gov | |
| 5 | 5.9 | 6.5 | 3.2 | 4.1 | nih.gov | |
| 50 | 4.1 | 5.2 | 1.8 | 3.5 | nih.gov | |
| Human Urine | 100 (LLOQ) | 10.55 | 7.57 | - | - | nih.gov |
| 200 (LQC) | 5.87 | 2.81 | - | - | nih.gov | |
| 400 (MQC) | 4.91 | 2.13 | - | - | nih.gov | |
| 1000 (HQC) | 3.12 | 1.98 | - | - | nih.gov |
Specificity and Selectivity Validation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. lenus.ie Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances in the sample. uc.pt In modern bioanalysis, particularly with complex techniques like LC-MS/MS, these terms are often used interchangeably.
The use of this compound is instrumental in ensuring method selectivity. nih.gov In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.
Chromatographic Separation: The High-Performance Liquid Chromatography (HPLC) system separates dopamine and this compound from other endogenous compounds in the matrix based on their physicochemical properties and interaction with the stationary phase. researchgate.netresearchgate.net Although the deuterated standard often has a slightly shorter retention time than the native compound, they elute very closely. The method must demonstrate that no interfering peaks from the matrix are observed at the retention times of the analyte or the internal standard. turkjps.orgnih.gov
Mass Spectrometric Detection: Tandem mass spectrometry provides an additional layer of selectivity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov The precursor-to-product ion transition is highly specific to the molecule's structure. Since this compound has a higher mass (m/z 158.1) than dopamine (m/z 154.1), it generates a different set of precursor and product ions, allowing for their unequivocal and simultaneous detection without mutual interference. nih.gov For example, a common transition for dopamine is m/z 154.1 → 137.0, while for this compound it is m/z 158.1 → 141.0. nih.gov
Table 3: Example Chromatographic and Mass Spectrometric Parameters for Specificity
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |
| Dopamine | 154.1 | 137.0 (Quantifier) | ~2.09 | nih.govturkjps.org |
| 154.1 | 91.0 (Qualifier) | nih.gov | ||
| Dopamine-d4 HCl (IS) | 158.1 | 141.0 (Quantifier) | ~1.08 | nih.govturkjps.org |
| 158.1 | 95.0 (Qualifier) | nih.gov |
Applications of Dopamine D4 Hydrochloride in Metabolic and Flux Research
Elucidation of Dopaminergic Metabolic Pathways and Enzyme Activities
Dopamine (B1211576) metabolism is primarily governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.org These enzymes convert dopamine into its main metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-methoxytyramine (3-MT), respectively. These are further metabolized, ultimately leading to the final major breakdown product, homovanillic acid (HVA). wikipedia.org
Using Dopamine-d4 hydrochloride allows researchers to precisely track these enzymatic conversions. By introducing the labeled tracer, scientists can follow the appearance of deuterated metabolites (e.g., DOPAC-d4, 3-MT-d4, and HVA-d4). The rate at which these labeled metabolites are formed provides a direct measurement of the in vivo or in vitro activity of enzymes like COMT and MAO. uni.lu This is a powerful method for understanding how disease states or pharmacological agents might alter the activity of these critical enzymes and affect dopamine signaling. For instance, this technique can be used to quantify dopamine metabolism in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Dopamine-d4 and its labeled metabolites serve as ideal internal standards for accurate quantification. uc.pt
Table 2: Key Enzymes in Dopamine Metabolism
| Enzyme | Metabolic Action | Relevance in Tracer Studies |
|---|---|---|
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of dopamine to form DOPAC. wikipedia.org | Activity can be measured by tracking the conversion of Dopamine-d4 to DOPAC-d4. |
| Catechol-O-methyltransferase (COMT) | Catalyzes the methylation of dopamine to form 3-methoxytyramine (3-MT). wikipedia.org | Activity can be measured by tracking the conversion of Dopamine-d4 to 3-MT-d4. |
| Aldehyde Dehydrogenase (ALDH) | Acts on the intermediate aldehyde from the MAO pathway, leading to the formation of HVA. wikipedia.org | Overall pathway flux can be assessed by the final production of HVA-d4. |
| Tyrosine Hydroxylase (TH) | The rate-limiting enzyme in the synthesis of dopamine from L-tyrosine. nih.gov | While not a direct target of Dopamine-d4, understanding its synthesis rate is crucial context for turnover studies. uni.lu |
Investigation of Metabolite Production and Consumption Dynamics using Isotopic Tracers
Metabolic systems are highly dynamic, with constant production and consumption of metabolites to maintain homeostasis. isotope.com Isotopic tracers like this compound are essential for capturing these dynamics. nih.govresearchgate.net By introducing a pulse of the labeled tracer into a system at metabolic steady state, researchers can monitor both the disappearance of the tracer and the appearance of its labeled products over time. nih.gov
Table 3: Illustrative Data on Metabolite Dynamics
| Time After Tracer (min) | Dopamine-d4 (Relative Abundance) | HVA-d4 (Relative Abundance) |
|---|---|---|
| 0 | 100% | 0% |
| 10 | 75% | 25% |
| 30 | 40% | 60% |
| 60 | 15% | 85% |
This table represents hypothetical data showing the consumption of the Dopamine-d4 tracer and the corresponding production of its labeled metabolite, HVA-d4, over time.
Research into Methylation-Related Metabolic Effects and Dopamine Receptor Activation
Beyond its role as a general neurotransmitter, dopamine, through activation of its specific receptors, can directly influence cellular metabolism. Research has uncovered a unique link between the D4 dopamine receptor (D4R) and methylation metabolism. researchgate.netnih.gov D4R activation has been shown to promote the methylation of phospholipids (B1166683) in the cell membrane, a process that utilizes methyl groups derived from the folate and methionine cycles. researchgate.net
Studies using cultured cells expressing human D4 receptors have demonstrated that stimulating these receptors with dopamine profoundly impacts this metabolic hub. researchgate.netnih.gov Key findings from this research include:
Phospholipid Methylation (PLM): Dopamine stimulation increases PLM in cells expressing D4 receptors. researchgate.net
Methionine Synthase (MS) Activity: D4R expression was found to decrease the basal activity of methionine synthase. However, upon stimulation with dopamine, MS activity increased, indicating that the receptor directly modulates this key enzyme of the methylation cycle. researchgate.netnih.gov
Metabolite Levels: Consistent with decreased basal MS activity, cells expressing D4Rs showed lower baseline levels of methylation cycle intermediates, including methionine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). researchgate.net Conversely, dopamine stimulation led to an increase in SAM and the SAM/SAH ratio, a key indicator of cellular methylation potential. researchgate.netnih.gov
Redox and DNA Methylation: Dopamine stimulation also increased levels of the antioxidant glutathione (B108866) (GSH) and was associated with a significant increase in global DNA methylation. researchgate.netnih.gov
These findings highlight a previously unrecognized signaling function of the D4R that directly connects neurotransmission with cellular methylation and redox metabolism. researchgate.net While these specific studies used unlabeled dopamine, the use of this compound in follow-up experiments would be critical to distinguish the metabolic effects of the externally applied agonist from the cell's endogenous dopamine turnover.
Table 4: Impact of D4 Receptor Activation on Methylation Metabolites
| Metabolite | Effect of D4R Expression (Basal) | Effect of Dopamine Stimulation in D4R-Expressing Cells | Metabolic Significance |
|---|---|---|---|
| Methionine | Decreased researchgate.net | Increased | Essential amino acid, precursor for SAM. researchgate.net |
| S-adenosylmethionine (SAM) | Decreased researchgate.net | Increased researchgate.net | The universal methyl group donor for most methylation reactions. researchgate.net |
| S-adenosylhomocysteine (SAH) | Decreased researchgate.net | No significant change | Product of methylation reactions; an inhibitor of methyltransferases. researchgate.net |
| SAM/SAH Ratio | Decreased | Increased researchgate.net | A key index of cellular methylation capacity. researchgate.net |
| Glutathione (GSH) | Decreased researchgate.net | Increased researchgate.net | Major cellular antioxidant, linked to the methylation cycle via homocysteine. researchgate.net |
| Global DNA Methylation | Not reported | Increased (>2-fold) researchgate.netnih.gov | An epigenetic modification that regulates gene expression. nih.gov |
Data summarized from findings reported on CHO cells expressing human D4 dopamine receptors. researchgate.netnih.gov
Pharmacological and Neurobiological Investigations Facilitated by Deuterated Dopamine
Research into Dopamine (B1211576) Receptor Systems (D1-D5)
The effects of dopamine are mediated by a family of five G protein-coupled receptors (GPCRs), which are categorized into two main subfamilies based on their genetic sequences, signaling mechanisms, and pharmacology. frontiersin.orgbiorxiv.orgfrontiersin.org
D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gαs/olf family of G proteins. frontiersin.orgnih.gov Activation of D1-like receptors stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.gov This signaling cascade is involved in processes such as memory, attention, and impulse control. nih.gov The D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. nih.gov
D2-like Receptors (D2, D3, and D4): This subfamily primarily couples to the Gαi/o family of G proteins. frontiersin.orgfrontiersin.org Their activation inhibits adenylyl cyclase, thereby decreasing cAMP production. frontiersin.org D2-like receptors are involved in a wide range of functions, including locomotion, cognition, and emotional regulation. biorxiv.orgnih.gov
These receptor subtypes are distributed throughout the central nervous system, with distinct yet sometimes overlapping localizations in brain regions like the prefrontal cortex, striatum, and nucleus accumbens, which dictates their specific roles in brain function. nih.govmdpi.com While D1-like and D2-like receptors have opposing effects on adenylyl cyclase, they can also engage other signaling pathways, including the modulation of intracellular calcium levels via phospholipase C. nih.gov
Principles of Receptor Selectivity and Ligand Design in Dopamine Receptor Pharmacology
Achieving receptor selectivity is a primary challenge in ligand design, especially within the D2-like subfamily, where the D2, D3, and D4 receptors share high sequence homology in their primary binding sites. biorxiv.orgacs.orgelifesciences.org Despite this, structural differences in less conserved regions, often referred to as secondary or allosteric pockets, can be exploited to create highly selective compounds. elifesciences.org
Key principles in designing selective ligands include:
Exploiting Structural Divergence: Ligands can be designed as "bitopic" molecules that interact with both the conserved orthosteric site and a more variable secondary binding pocket. This dual interaction can confer high selectivity for a specific receptor subtype. For instance, the high selectivity of the antagonist L745870 for the D4 receptor is attributed to its ability to engage a unique secondary pocket in DRD4. elifesciences.org
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its binding affinity and efficacy at different receptors. acs.orgacs.org Such studies have revealed that small modifications to a ligand's linker chain or aromatic components can dramatically shift its profile from an agonist to an antagonist or significantly improve its selectivity. acs.orgacs.org
Modulating Pharmacokinetics: A crucial aspect of ligand design is ensuring the compound has suitable properties for in vivo use, such as the ability to cross the blood-brain barrier and have a stable metabolic profile. chemrxiv.org Deuteration is one strategy used to improve metabolic stability. By replacing hydrogen atoms at metabolically vulnerable positions with heavier deuterium (B1214612) atoms, the rate of enzymatic breakdown can be slowed due to the kinetic isotope effect, prolonging the drug's action. libretexts.orgwikipedia.org
These principles guide the development of novel chemical probes to study receptor function and potential therapeutic agents with improved efficacy and fewer side effects. acs.orgacs.orgchemrxiv.org
Specific Focus on Dopamine D4 Receptor (DRD4) Research
The dopamine D4 receptor (DRD4) has been a subject of intense research due to its unique pharmacology and its association with several neuropsychiatric conditions, including attention-deficit hyperactivity disorder (ADHD) and schizophrenia. frontiersin.orgfrontiersin.orgnih.gov Unlike other D2-like receptors, DRD4 is expressed at high levels in the prefrontal cortex and limbic areas of the brain, with lower expression in motor regions like the striatum, suggesting a primary role in cognition and emotion. acs.orgfrontiersin.org
A remarkable feature of the human DRD4 gene is a variable number tandem repeat (VNTR) polymorphism in its third intracellular loop, with the 4-repeat (D4.4) and 7-repeat (D4.7) variants being the most common. frontiersin.orgmdpi.com The 7R variant has been linked to a blunted intracellular response to dopamine and is associated with an increased susceptibility to ADHD and certain addictive behaviors. mdpi.com Research using DRD4 knockout mice has shown that the absence of this receptor leads to cortical hyperexcitability and abnormal behavioral responses, highlighting its critical role in regulating neurotransmission in the frontal cortex. mdpi.com
Molecular and Cellular Mechanisms of DRD4 Signaling
As a member of the D2-like receptor family, DRD4 signals through multiple intracellular pathways to modulate neuronal activity. nih.gov
The canonical signaling pathway for the DRD4 involves its coupling to inhibitory G proteins of the Gαi/o family. frontiersin.orgnih.gov Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi subunit. nih.govbiorxiv.org The activated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. frontiersin.orgnih.govnih.gov This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), thereby influencing gene transcription and the function of other proteins. nih.gov The different polymorphic variants of DRD4 can influence the efficiency of this G-protein coupling and subsequent signaling. nih.gov
In addition to modulating adenylyl cyclase, DRD4 activation directly influences neuronal excitability by modulating ion channels.
G-protein-coupled inwardly rectifying potassium (GIRK) channels: DRD4 activation leads to the opening of GIRK (also known as Kir3) channels. frontiersin.orgnih.gov This is mediated by the Gβγ subunits that are released from the heterotrimeric G-protein complex following receptor activation. bham.ac.uk The opening of these potassium channels allows K+ ions to flow out of the neuron, causing hyperpolarization of the cell membrane and making the neuron less likely to fire an action potential. nih.gov This is a key mechanism by which DRD4 exerts an inhibitory effect on neuronal activity. nih.gov
Intracellular Calcium Regulation: DRD4 signaling also involves the modulation of intracellular calcium (Ca2+) levels. Activation of D2-like receptors can reduce Ca2+ influx by inhibiting voltage-gated calcium channels, an effect that contributes to their inhibitory influence on neurotransmitter release. nih.govnih.gov In some cellular contexts, DRD4 activation has been shown to decrease intracellular calcium concentrations, while in others, it can lead to an increase, suggesting that its effects on calcium signaling are complex and dependent on the specific cell type and its state of activity. nih.gov
Receptor Internalization and Desensitization Processesnih.gov
Receptor desensitization is a crucial mechanism for preventing overstimulation of a cell. This process often involves the internalization of the receptor from the cell surface. mdpi.com However, the dopamine D4 receptor exhibits a notable resistance to agonist-induced internalization and degradation compared to other dopamine receptor subtypes. researchgate.net Studies in various cell lines have shown that even with agonist stimulation, the D4 receptor shows a blunted response in terms of internalization. researchgate.net
While the D4 receptor can bind to β-arrestins, proteins critical for the desensitization of many G protein-coupled receptors (GPCRs), this interaction does not necessarily lead to internalization upon agonist stimulation. researchgate.netnih.gov In fact, some evidence suggests a constitutive association with β-arrestin 2 that is not altered by receptor activation. researchgate.net The process of D4 receptor internalization appears to be complex, potentially requiring both a β-arrestin and a visual arrestin to occur in a dopamine-dependent manner. nih.gov The use of Dopamine-d4 hydrochloride in these studies allows for a controlled and sustained activation of the receptor, enabling researchers to carefully dissect the nuanced and often slow-occurring regulatory mechanisms without the confounding variable of rapid ligand metabolism.
Genetic Polymorphisms and their Impact on DRD4 Function (e.g., Variable Number of Tandem Repeats (VNTR) polymorphism)mdpi.comnih.govfrontiersin.org
The human gene for the dopamine D4 receptor (DRD4) is highly polymorphic, with the most studied variation being a 48-base-pair variable number of tandem repeats (VNTR) in exon 3. mdpi.comnih.govepigenomicslab.com This polymorphism results in receptor variants with different lengths of the third intracellular loop, ranging from 2 to 11 repeats (D4.2 to D4.11). mdpi.comnih.govfrontiersin.org The 4-repeat (4R) allele is the most common globally, followed by the 7-repeat (7R) and 2-repeat (2R) alleles. mdpi.com
These genetic variations have functional consequences. For example, the 7R variant has been shown to have a blunted response to dopamine, exhibiting lower potency in inhibiting cAMP production compared to the 2R and 4R variants. mdpi.comnih.gov This has led to numerous association studies linking the 7R allele to conditions like ADHD and substance use disorders. frontiersin.orgescholarship.org The different variants also show altered abilities to form functional heteromers with other receptors, such as the D2 receptor. escholarship.org Specifically, the 7R variant has a diminished capacity to form heteromers with D2 receptors, which may impair the presynaptic control of glutamate (B1630785) signaling. nih.govescholarship.org
In studying these polymorphisms, this compound is an invaluable tool. It can be used in competitive binding assays to determine if and how the VNTR variants alter the receptor's affinity for its endogenous ligand. acs.org Its stability ensures that observed differences are due to the receptor's properties and not variations in ligand degradation.
Table 1: Common DRD4 VNTR Alleles and Associated Functional Characteristics
| Allele | Commonality | Functional Notes | Associated Research Areas |
|---|---|---|---|
| 4-Repeat (4R) | Most common (~64%) mdpi.com | Considered the ancestral allele; standard functional response to dopamine. mdpi.comnih.gov | Baseline for comparison in genetic studies. |
| 7-Repeat (7R) | Second most common (~21%) mdpi.com | Encodes a receptor with a blunted intracellular response to dopamine. mdpi.comnih.gov Diminished ability to form heteromers with D2 receptors. escholarship.org | ADHD, substance use disorders, novelty seeking. frontiersin.orgbohrium.com |
| 2-Repeat (2R) | Third most common (~8%) mdpi.com | Higher potency for dopamine-induced signaling compared to 7R. mdpi.com Forms functional heteromers with D2 receptors. nih.gov | Comparative studies with 4R and 7R variants. |
Neuroanatomical Distribution and Regional Specificity of DRD4 Expressionrsc.orgresearchgate.netacs.orgspringernature.com
The dopamine D4 receptor has a distinct neuroanatomical distribution compared to other dopamine receptor subtypes. mdpi.com Its expression is predominant in cortical and limbic areas of the brain, including the prefrontal cortex (PFC), amygdala, hippocampus, and hypothalamus, with lower levels found in the basal ganglia. nih.govmdpi.com This distribution contrasts sharply with D1 and D2 receptors, which are highly concentrated in the striatum. mdpi.comtandfonline.com
Within the PFC, DRD4s are found on both inhibitory GABAergic interneurons and excitatory glutamatergic pyramidal neurons. mdpi.com This specific localization places the DRD4 in a key position to modulate high-level executive functions, emotional processes, and memory. mdpi.com In situ hybridization and immunohistochemistry studies have confirmed that while DRD4 mRNA expression in the striatum is low, the receptor protein is present in cortico-striatal terminals, suggesting it is transported from the cortex to modulate striatal activity. frontiersin.org
Advanced imaging techniques like mass spectrometry imaging (MSI) can be used to map the distribution of ligands in tissue sections. frontiersin.orgacs.orgspringernature.com While not a direct measure of receptor expression, using a stable ligand like this compound in MSI studies could help visualize its binding sites, providing a functional map of receptor location and density in various brain regions. springernature.comresearchgate.net
Table 2: Regional Expression of Dopamine D4 Receptors in the Brain
| Brain Region | Expression Level | Associated Neurons/Pathways | Implied Function |
|---|---|---|---|
| Prefrontal Cortex (PFC) | High mdpi.com | Pyramidal neurons, GABAergic interneurons mdpi.com | Executive functions, working memory, emotional control mdpi.com |
| Hippocampus | High nih.govmdpi.com | Co-expresses all five dopamine receptors tandfonline.com | Learning and memory nih.gov |
| Amygdala | High mdpi.com | Limbic system circuitry | Emotional processing mdpi.com |
| Striatum (Caudate/Putamen) | Low (mRNA), Higher (protein at terminals) mdpi.comfrontiersin.org | Presynaptically on glutamatergic terminals from the cortex frontiersin.orgmdpi.com | Modulation of motor and reward pathways |
| Hypothalamus | Moderate mdpi.com | Tuberoinfundibular pathway nih.gov | Neuroendocrine regulation |
DRD4's Role in Inter-Neurotransmitter System Modulation (e.g., Glutamatergic Neurotransmission)nih.govfrontiersin.orgepigenomicslab.comresearchgate.net
The dopamine D4 receptor plays a significant role as a modulator of other neurotransmitter systems, most notably the glutamatergic system. mdpi.com DRD4s are situated on glutamatergic pyramidal neurons in the prefrontal cortex and their terminals that project to the striatum. mdpi.commdpi.com Activation of these presynaptic D4 receptors has an inhibitory effect, reducing the release of glutamate. frontiersin.orgmdpi.com This modulation is critical for maintaining a balance of excitation and inhibition in cortical circuits.
Studies using DRD4 knockout mice have demonstrated the importance of this role; these mice show cortical hyperexcitability, consistent with the loss of D4-mediated inhibition of glutamate release. mdpi.combiorxiv.org This interaction is also implicated in the pathophysiology of ADHD, where dysfunctional D4 receptors (particularly the 7R variant) may lead to impaired presynaptic control of glutamatergic neurotransmission. nih.govescholarship.org this compound can be used in preclinical models, such as in vivo microdialysis studies, to precisely measure how D4 receptor activation affects the extracellular levels of glutamate and other neurotransmitters in real-time, providing direct evidence of this modulatory function. researcher.liferesearchgate.net
Preclinical Research Models and Methodologies in Dopamine-d4-Enabled Studies
Research into the function of the dopamine D4 receptor relies on a variety of preclinical models and methodologies where a stable tool compound like this compound is indispensable.
In Vitro Models : Cell lines (e.g., HEK293, CHO) are genetically engineered to express specific DRD4 variants (e.g., D4.2, D4.4, D4.7). nih.govnih.gov These models are essential for dissecting the fundamental pharmacological properties of the receptor, including ligand binding affinities, G-protein coupling, and downstream signaling cascades like MAPK activation. nih.govacs.org The stability of this compound ensures that differences observed between receptor variants are due to their intrinsic properties. mdpi.com
In Vivo Models : Genetically modified animal models, particularly DRD4 knockout mice and knock-in mice expressing human polymorphic variants, are crucial for understanding the receptor's role in complex behaviors and brain circuitry. mdpi.combiorxiv.org These models have been used to demonstrate the D4 receptor's influence on cortical excitability, novelty-seeking behavior, and its modulation of the glutamatergic system. mdpi.combiorxiv.org
Methodologies :
Ligand Binding Assays : Competitive binding studies using this compound against radiolabeled ligands help determine the binding affinities and selectivity of compounds for different DRD4 variants. acs.org
Mass Spectrometry (MS) : The deuterium label makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses, allowing for precise quantification of dopamine levels in biological samples like microdialysates. researcher.life
Mass Spectrometry Imaging (MSI) : This technique can map the spatial distribution of this compound binding in brain tissue sections, providing a visual representation of functional receptor locations. acs.orgresearchgate.netacs.org
Electrophysiology : In brain slice preparations, this compound can be applied to study how DRD4 activation modulates neuronal firing and synaptic transmission. biorxiv.org
By providing a metabolically stable and analytically tractable version of the endogenous ligand, this compound facilitates a deeper and more accurate understanding of the multifaceted role of the D4 receptor in the brain.
Transgenic and Knockout Animal Models in Dopamine Receptor Research
To understand the physiological and behavioral roles of the dopamine D4 receptor in a living organism, researchers utilize genetically modified animal models, primarily mice. These models include transgenic mice, which are engineered to overexpress a specific gene (like the human D4 receptor), and knockout mice, in which the gene for a specific receptor has been deleted (D4-/- or Drd4-/-). scholaris.caresearchgate.net
Dopamine D4 receptor knockout mice have been instrumental in elucidating the receptor's function. scholaris.ca Studies have consistently shown that mice lacking the D4 receptor exhibit distinct behavioral phenotypes compared to their wild-type littermates. For instance, D4 knockout mice often display reduced spontaneous locomotor activity and decreased exploration of novel environments or objects. nih.govresearchgate.net This suggests a role for the D4 receptor in modulating novelty-seeking and exploratory behaviors. psu.edu
These models are also critical for investigating the receptor's role in neuropsychiatric disorders. For example, to model Attention-Deficit/Hyperactivity Disorder (ADHD), researchers can create lesions in the dopamine pathways of neonatal mice. researchgate.net When this procedure was performed in wild-type mice, they developed hyperactivity. However, D4 knockout mice subjected to the same lesion did not develop hyperactivity, demonstrating that D4 receptor signaling is essential for this behavioral phenotype. researchgate.net Furthermore, D4 knockout mice show altered metabolic activity in brain regions like the prefrontal cortex and cerebellum and have different responses to psychostimulants like methylphenidate. nih.gov
| Animal Model | Genetic Modification | Key Research Findings | Reference(s) |
| D4 Knockout (D4-/-) Mouse | Deletion of the D4 receptor gene. | Reduced locomotor activity and exploration of novel stimuli. | psu.edunih.govresearchgate.net |
| D4 Knockout (D4-/-) Mouse | Deletion of the D4 receptor gene. | Do not develop hyperactivity in a neonatal lesion model of ADHD, unlike wild-type mice. | researchgate.net |
| D4 Knockout (D4-/-) Mouse | Deletion of the D4 receptor gene. | Showed different patterns of brain metabolic activity at rest and in response to methylphenidate compared to wild-type mice. | nih.gov |
| D4 Knockout (D4-/-) Mouse | Deletion of the D4 receptor gene. | Involved in the postsynaptic inhibition of GABAergic currents in the globus pallidus. | jneurosci.org |
| Human D4 Transgenic Mouse | Engineered to express the human D4.4 receptor. | Developed to study the in vivo function of the human D4 receptor, particularly in relation to cognitive function and schizophrenia models. | scholaris.ca |
This table presents key findings from studies using transgenic and knockout animal models to investigate the function of the dopamine D4 receptor.
In Vivo Microdialysis Techniques for Neurotransmitter Level Measurement
In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. rsc.orgnih.gov The method involves implanting a small, semi-permeable probe into a target brain area, such as the nucleus accumbens or prefrontal cortex. nih.govmdpi.com The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed. rsc.org
A significant challenge in microdialysis is determining the probe's recovery rate—the efficiency with which it extracts substances from the brain. This rate can be influenced by various factors. To address this, deuterated compounds, such as deuterated dopamine, are invaluable as internal calibrators in a method known as retrodialysis or the zero-net-flux method. nih.govoup.com By infusing a known concentration of the deuterated standard through the microdialysis probe, researchers can measure its loss into the brain tissue. nih.gov This loss is directly related to the probe's recovery efficiency (Ed), allowing for the calculation of the true, absolute extracellular concentration of the endogenous, non-deuterated neurotransmitter. nih.govle.ac.uk
This technique has been applied to investigate how dopamine levels change under various conditions. For instance, studies have used microdialysis in D4 receptor-variant mice (D4.7) to measure extracellular dopamine and glutamate levels in the nucleus accumbens following the administration of drugs like methamphetamine and cocaine. nih.gov These experiments revealed that the D4 receptor modulates the neurochemical effects of these psychostimulants. nih.gov Other studies have used the technique to show that D4 receptor agonists can increase extracellular dopamine levels in the prefrontal cortex, a mechanism thought to be relevant to improving cognitive function. le.ac.uk
This table illustrates the application of in vivo microdialysis, often calibrated with deuterated standards, to measure real-time changes in neurotransmitter levels in the brain.
Q & A
Q. How is Dopamine-d4 hydrochloride synthesized and characterized for research use?
this compound is synthesized by replacing four hydrogen atoms in the dopamine molecule with deuterium at specific positions (typically the ethylamine side chain) to minimize isotopic interference in analytical assays. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular weight and isotopic purity (≥98%) . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess chemical purity, with reference standards ensuring batch-to-batch consistency .
Q. What role does this compound play as an internal standard in neurotransmitter quantification?
this compound serves as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify endogenous dopamine. Its deuterated structure minimizes matrix effects and co-elution issues, enabling precise calibration via isotope dilution. For example, in neurotransmitter profiling, it corrects for extraction efficiency and ionization variability in biological matrices like brain tissue or plasma .
Q. Which analytical techniques are used to confirm the purity and stability of this compound?
- Purity: Reverse-phase HPLC with UV detection (e.g., at 280 nm) identifies impurities, while TLC (cellulose plates with 1-propanol/water/acetic acid mobile phase) resolves related substances like 3-methoxytyramine or degradation products .
- Stability: Accelerated degradation studies under varying pH, temperature, and light exposure assess shelf life. Long-term storage recommendations include −20°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification across different mass spectrometry platforms?
Discrepancies often arise from ionization efficiency variations (e.g., electrospray vs. atmospheric pressure chemical ionization) or matrix effects. To mitigate this:
- Optimize collision energy and fragmentor voltage to enhance deuterated vs. non-deuterated ion separation.
- Use matrix-matched calibration curves (e.g., spiking Dopamine-d4 into analyte-free biological fluid) to account for ion suppression/enhancement .
- Cross-validate methods using orthogonal techniques like derivatization with dansyl chloride to improve sensitivity .
Q. What experimental strategies address the instability of this compound in biological matrices during long-term studies?
- Sample Preparation: Add antioxidants (e.g., 0.1% formic acid) to inhibit oxidation during homogenization.
- Storage: Freeze samples at −80°C immediately after collection and avoid freeze-thaw cycles.
- Validation: Conduct stability tests under simulated study conditions (e.g., 24-hour room temperature exposure) to define acceptable processing windows .
Q. How can researchers validate a method using this compound for dopamine recovery in complex samples?
- Spike-and-Recovery: Add known concentrations of Dopamine-d4 to blank matrices (e.g., cerebrospinal fluid) and calculate recovery rates (target: 85–115%).
- Cross-Platform Comparison: Validate against established methods (e.g., ELISA or capillary electrophoresis) to ensure consistency.
- Limit of Quantification (LOQ): Determine LOQ via serial dilution, ensuring signal-to-noise ratios ≥10:1 in the lowest calibrator .
Q. What are the implications of isotopic interference when using this compound in metabolic flux analysis?
While deuterium labeling reduces metabolic interference compared to ¹³C or ¹⁵N isotopes, residual protium (non-deuterated) forms in the IS can skew results. Researchers should:
- Use high-resolution MS (HRMS) to distinguish between Dopamine-d4 and endogenous dopamine (Δm/z = 4.025 Da).
- Perform kinetic studies to confirm that deuterium does not alter enzyme binding (e.g., monoamine oxidase activity) .
Methodological Notes
- Safety Protocols: this compound is classified as an environmental hazard (H410). Use fume hoods for powder handling and dispose of waste via certified incineration .
- Data Interpretation: Normalize results to protein content or tissue weight when comparing neurotransmitter levels across experimental groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
